![molecular formula C25H31NO3 B4736002 ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4736002.png)
ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, pain, and cancer progression.
Biochemical and Physiological Effects:
Ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases. It has also been shown to inhibit the activity of specific enzymes involved in the biosynthesis of prostaglandins, which are known to contribute to the development of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is its ability to selectively target specific enzymes and signaling pathways involved in inflammation, pain, and cancer progression. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated.
Future Directions
There are several future directions for the scientific research of ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One of the areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Furthermore, the development of new derivatives of ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate with improved therapeutic properties is also an area of future research.
In conclusion, ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that has potential therapeutic applications in the treatment of various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further scientific research is needed to fully understand the therapeutic potential of this compound.
Scientific Research Applications
Ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-2-28-24(27)25(14-17-29-23-10-4-3-5-11-23)12-15-26(16-13-25)22-18-20-8-6-7-9-21(20)19-22/h3-11,22H,2,12-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDTWZCVESEMIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CC3=CC=CC=C3C2)CCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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